N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-: is an organic compound with the molecular formula C13H15NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-(5-methoxy-3-benzofuranyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Starting Materials: The synthesis typically begins with 5-methoxybenzofuran and ethylamine.
Reaction Steps: The 5-methoxybenzofuran undergoes a substitution reaction with ethylamine to form 2-(5-methoxy-3-benzofuranyl)ethylamine. This intermediate is then reacted with acetic anhydride to yield ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-.
Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
-
Industrial Production Methods:
Scale-Up: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Substitution: The benzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-(2-methoxyphenyl)acetamide
Comparison:
- Structural Differences: While similar in having an acetamide group, the substituents on the benzofuran or indole rings differ, leading to variations in reactivity and applications.
- Unique Features: ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
27404-35-9 |
---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1-benzofuran-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-8-17-13-4-3-11(16-2)7-12(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BTVRPXLAXZPZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=COC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.